molecular formula C16H12N2O4 B5218934 N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide

N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide

Cat. No.: B5218934
M. Wt: 296.28 g/mol
InChI Key: IBQQPPFEJGOJJB-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dioxoisoindole moiety linked to a methoxybenzamide group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and reproducibility. Additionally, green chemistry principles are often employed to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular processes, including inflammation and cell proliferation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential for therapeutic applications.

Comparison with Similar Compounds

N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide can be compared with other similar compounds, such as:

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. Its synthesis, chemical reactivity, and diverse applications make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-22-10-5-2-4-9(8-10)14(19)17-12-7-3-6-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQQPPFEJGOJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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